Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate chemical structure and physical properties
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, a keto-ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established chemical principles to offer a robust profile of its structure, properties, and synthesis.
Chemical Structure and Identifiers
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate possesses a molecular structure that combines an ethyl ester, a quaternary dimethylated carbon center, and a para-methoxyphenyl ketone. This combination of functional groups makes it a versatile intermediate for further chemical modifications.
Below is a 2D representation of the chemical structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate |
| Molecular Formula | C₁₅H₂₀O₄ |
| Molecular Weight | 264.32 g/mol |
| SMILES | CCOC(=O)C(C)(C)CC(=O)c1ccc(OC)cc1 |
| InChI | InChI=1S/C15H20O4/c1-5-19-14(18)15(2,3)10-13(17)11-6-8-12(16-4)9-7-11/h6-9H,5,10H2,1-4H3 |
| InChIKey | JXHATAPKKSSYBZ-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate can be predicted based on its structure and by comparison with analogous compounds. These properties are crucial for its handling, purification, and use in subsequent reactions.
Table 2: Predicted Physical and Chemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Physical State | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Similar keto-esters are often liquids or low-melting solids. |
| Boiling Point | > 200 °C at atmospheric pressure. Likely boils at a lower temperature under vacuum. | High molecular weight and polar functional groups suggest a high boiling point. For comparison, ethyl 4-chloro-4-oxobutyrate boils at 88-90 °C at 11 mmHg[1]. |
| Melting Point | Not readily predictable without experimental data. | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. | The ester and aromatic ring contribute to its solubility in organic media, while the overall nonpolar character limits water solubility. |
| Density | ~1.1 g/mL | Based on the density of similar aromatic keto-esters. |
| Refractive Index | ~1.5 | Typical for aromatic compounds with ester functionalities. |
Proposed Synthesis: Friedel-Crafts Acylation
A robust and logical synthetic route to Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate is the Friedel-Crafts acylation of anisole with ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate. This reaction is a classic and efficient method for forming aryl ketones.[2][3]
The proposed reaction is as follows:
Anisole + Ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate --(AlCl₃)--> Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acid chloride, making the carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion.
-
Electrophilic Attack: The electron-rich anisole ring attacks the acylium ion. The methoxy group is an ortho-, para-director, and due to steric hindrance from the methoxy group, the para-substituted product is expected to be the major isomer.[4][5]
-
Rearomatization: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product.
Experimental Protocol
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions.[2][6]
Materials:
-
Anisole
-
Ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 2,2-dimethyl-4-chloro-4-oxobutyrate (1.0 equivalent) in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add anisole (1.0 equivalent) dropwise, again keeping the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized compound. The following are predicted spectral data based on the compound's structure and data from similar molecules.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments.
Table 3: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~6.95 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.85 | Singlet | 3H | -O-CH₃ |
| ~3.20 | Singlet | 2H | -CH₂ -C=O |
| ~1.25 | Singlet | 6H | -C(CH₃ )₂ |
| ~1.20 | Triplet | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | Ketone C=O |
| ~175 | Ester C=O |
| ~163 | Aromatic C-O |
| ~130 | Aromatic C-H (ortho to C=O) |
| ~129 | Aromatic C (ipso to C=O) |
| ~113 | Aromatic C-H (meta to C=O) |
| ~60 | -O-C H₂-CH₃ |
| ~55 | -O-C H₃ |
| ~45 | -C (CH₃)₂ |
| ~40 | -C H₂-C=O |
| ~25 | -C(C H₃)₂ |
| ~14 | -O-CH₂-C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[7][8]
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1680 | Strong | C=O stretching (aryl ketone, conjugated) |
| ~1600, ~1510 | Medium | C=C stretching (aromatic) |
| ~1250, ~1170 | Strong | C-O stretching (ester and ether) |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Key Fragment Ions in Mass Spectrometry
| m/z | Proposed Fragment |
| 264 | [M]⁺ (Molecular ion) |
| 219 | [M - OCH₂CH₃]⁺ |
| 191 | [M - COOCH₂CH₃]⁺ |
| 135 | [CH₃OC₆H₄CO]⁺ (p-methoxybenzoyl cation) |
Applications and Future Directions
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate, as a functionalized keto-ester, holds potential as a key intermediate in the synthesis of more complex molecules. Its structural motifs are found in various biologically active compounds. Potential applications could include:
-
Pharmaceutical Synthesis: The aryl ketone and ester moieties can be modified to construct heterocyclic systems or to serve as a scaffold for the development of novel therapeutic agents.
-
Agrochemical Research: Similar structures are often explored for their potential as herbicides or pesticides.
-
Materials Science: The aromatic and carbonyl groups may allow for its use in the development of new polymers or functional materials.
Further research is warranted to explore the reactivity of this molecule and its utility in various synthetic transformations. Experimental validation of its physical and spectroscopic properties will be a crucial next step for its broader application in the scientific community.
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